molecular formula C14H16N2O2 B15122520 [1-(1H-indole-3-carbonyl)pyrrolidin-2-yl]methanol

[1-(1H-indole-3-carbonyl)pyrrolidin-2-yl]methanol

Cat. No.: B15122520
M. Wt: 244.29 g/mol
InChI Key: PECDMTFUXHNIGO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1H-indole-3-carbonyl)pyrrolidin-2-yl]methanol typically involves the reaction of indole-3-carboxaldehyde with pyrrolidine under specific conditions. The reaction may proceed through a nucleophilic addition mechanism, followed by reduction to yield the desired product . Common reagents used in this synthesis include hydrazine hydrate and phthalic anhydride .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. Techniques such as chromatography and crystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

[1-(1H-indole-3-carbonyl)pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may produce indole-3-methanol .

Scientific Research Applications

Chemistry

In chemistry, [1-(1H-indole-3-carbonyl)pyrrolidin-2-yl]methanol is used as a precursor for synthesizing various bioactive molecules. Its unique structure allows for the development of new compounds with potential therapeutic applications .

Biology

Biologically, this compound is studied for its potential antiviral, anticancer, and antimicrobial activities. It has shown promise in inhibiting the growth of certain cancer cells and viruses .

Medicine

In medicine, derivatives of this compound are explored for their potential use in drug development. Their ability to interact with specific biological targets makes them candidates for new therapeutic agents .

Industry

Industrially, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it valuable for producing a wide range of products .

Mechanism of Action

The mechanism of action of [1-(1H-indole-3-carbonyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can bind to multiple receptors, influencing various biological pathways. This binding can lead to the inhibition of enzyme activity or modulation of receptor signaling, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined indole and pyrrolidine structure, which enhances its biological activity and versatility in chemical reactions. This dual functionality makes it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

[2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indol-3-yl)methanone

InChI

InChI=1S/C14H16N2O2/c17-9-10-4-3-7-16(10)14(18)12-8-15-13-6-2-1-5-11(12)13/h1-2,5-6,8,10,15,17H,3-4,7,9H2

InChI Key

PECDMTFUXHNIGO-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CNC3=CC=CC=C32)CO

Origin of Product

United States

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